molecular formula C38H40O10 B1258303 1alpha-Acetoxy-2alpha-hydroxy-6beta,9beta,15-tribenzoyloxy-beta-dihydroagarofuran

1alpha-Acetoxy-2alpha-hydroxy-6beta,9beta,15-tribenzoyloxy-beta-dihydroagarofuran

Cat. No. B1258303
M. Wt: 656.7 g/mol
InChI Key: FCQBGPOADKWYEG-MNRUEBDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha-acetoxy-2alpha-hydroxy-6beta,9beta,15-tribenzoyloxy-beta-dihydroagarofuran is a dihydroagarofuran sesquiterpenoid that consists of dihydroagarofuran substituted by a acetyloxy group at position 1, benzyloxy groups at positions 6, 9 and 15 and a hydroxy group at position 2. It is isolated from the roots of Microtropis fokienensis and exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is a dihydroagarofuran sesquiterpenoid, an acetate ester, a benzoate ester, an organic heterotricyclic compound, a bridged compound and a secondary alcohol.

Scientific Research Applications

Antitumor Effects

Research has shown that certain dihydro-beta-agarofuran sesquiterpenes, closely related to 1alpha-Acetoxy-2alpha-hydroxy-6beta,9beta,15-tribenzoyloxy-beta-dihydroagarofuran, exhibit significant antitumor effects. For instance, sesquiterpenes isolated from Euonymus nanoides demonstrated in vitro antitumor activities with IC50 values ranging from 27.71 to 50.69 microg/mL, suggesting potential applications in cancer treatment (Liu, Jia, Tian, & Wang, 2004).

Insecticidal Properties

Sesquiterpenes similar to the specified compound have been identified for their insecticidal properties. New sesquiterpene polyol esters isolated from Celastrus angulatus showed considerable insecticidal activity against certain larval species (Wu, Wang, Zhu, Zhou, Hu, & Ji, 2001).

Antimicrobial Activity

Another significant application of related sesquiterpenes is in the antimicrobial field. Compounds isolated from the CHCl(3) extract of the root bark of Osyris lanceolata, which shares structural similarities, displayed notable antifungal activity against Candida albicans and antibacterial activity against various bacterial strains (Yeboah, Majinda, Kadziola, & Muller, 2010).

Relaxant Effects on Rat Ileum

A related compound isolated from Celastrus paniculatus showed a relaxant effect on the isolated rat ileum, indicating potential therapeutic applications for gastrointestinal disorders (Borbone, Borrelli, Montesano, Izzo, Marino, Capasso, & Zollo, 2007).

properties

Molecular Formula

C38H40O10

Molecular Weight

656.7 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7,12-dibenzoyloxy-4-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl benzoate

InChI

InChI=1S/C38H40O10/c1-23-20-29(40)32(45-24(2)39)37(22-44-33(41)25-14-8-5-9-15-25)30(46-34(42)26-16-10-6-11-17-26)21-28-31(38(23,37)48-36(28,3)4)47-35(43)27-18-12-7-13-19-27/h5-19,23,28-32,40H,20-22H2,1-4H3/t23-,28-,29+,30+,31-,32+,37-,38-/m1/s1

InChI Key

FCQBGPOADKWYEG-MNRUEBDGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C6=CC=CC=C6)OC(=O)C)O

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C6=CC=CC=C6)OC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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